Cas no 1894553-38-8 (N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine)

N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine
- 1894553-38-8
- EN300-1752894
- N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine
-
- インチ: 1S/C8H11NOS/c1-11-8-5-3-2-4-7(8)6-9-10/h2-5,9-10H,6H2,1H3
- InChIKey: UROAKHIPICKQGG-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=CC=CC=1CNO
計算された属性
- せいみつぶんしりょう: 169.05613515g/mol
- どういたいしつりょう: 169.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 57.6Ų
N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1752894-0.25g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 0.25g |
$723.0 | 2023-09-20 | ||
Enamine | EN300-1752894-1.0g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1752894-10.0g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 10g |
$3376.0 | 2023-06-03 | ||
Enamine | EN300-1752894-0.5g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 0.5g |
$754.0 | 2023-09-20 | ||
Enamine | EN300-1752894-0.05g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 0.05g |
$660.0 | 2023-09-20 | ||
Enamine | EN300-1752894-5g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 5g |
$2277.0 | 2023-09-20 | ||
Enamine | EN300-1752894-0.1g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 0.1g |
$691.0 | 2023-09-20 | ||
Enamine | EN300-1752894-2.5g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 2.5g |
$1539.0 | 2023-09-20 | ||
Enamine | EN300-1752894-5.0g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 5g |
$2277.0 | 2023-06-03 | ||
Enamine | EN300-1752894-10g |
N-{[2-(methylsulfanyl)phenyl]methyl}hydroxylamine |
1894553-38-8 | 10g |
$3376.0 | 2023-09-20 |
N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
N-{2-(methylsulfanyl)phenylmethyl}hydroxylamineに関する追加情報
Introduction to N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine (CAS No. 1894553-38-8)
N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine, a compound with the chemical formula C₈H₁₁NO₂S, is a significant molecule in the field of pharmaceutical and biochemical research. This compound is characterized by its unique structural features, which include a phenyl ring substituted with a methylsulfanyl group and an hydroxylamine moiety. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The CAS number 1894553-38-8 provides a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. This numbering system is crucial for distinguishing it from other compounds with similar chemical structures. The compound's molecular structure, featuring a phenyl ring connected to a methyl group via a sulfur atom and an hydroxylamine side chain, suggests potential applications in medicinal chemistry and drug development.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine has emerged as a promising candidate due to its ability to interact with biological targets in unique ways. Its structural features allow it to engage with enzymes and receptors, potentially leading to the development of new therapeutic agents.
One of the most intriguing aspects of this compound is its potential role in the synthesis of pharmaceutical intermediates. The presence of both sulfur and nitrogen heteroatoms makes it a versatile building block for more complex molecules. Researchers have been exploring its reactivity and how it can be incorporated into larger structures to create drugs with enhanced efficacy and reduced side effects.
Recent studies have highlighted the compound's significance in drug discovery. For instance, researchers have been investigating its interactions with enzymes involved in metabolic pathways relevant to cancer and inflammation. The methylsulfanyl group on the phenyl ring appears to play a crucial role in modulating these interactions, making it an attractive target for further investigation.
The hydroxylamine moiety is another key feature that contributes to the compound's potential therapeutic applications. Hydroxylamine derivatives are known for their ability to act as oxidizing agents or reducing agents, depending on the context. This dual functionality makes N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine a versatile tool in synthetic chemistry, allowing researchers to design molecules with specific biological activities.
In addition to its pharmaceutical applications, this compound has shown promise in biochemical research. Its unique structure allows it to serve as a probe for understanding enzyme mechanisms and substrate recognition. By studying how this compound interacts with biological targets, scientists can gain insights into the underlying biology of various diseases and develop more targeted therapies.
The synthesis of N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine involves several key steps that highlight its complexity and the expertise required for its production. The introduction of the methylsulfanyl group onto the phenyl ring requires precise control over reaction conditions to ensure high yield and purity. Similarly, the attachment of the hydroxylamine moiety necessitates careful optimization to avoid unwanted side reactions.
Industrial-scale production of this compound presents additional challenges, including ensuring consistency in quality and minimizing environmental impact. Advances in green chemistry have led to the development of more sustainable synthetic routes, which are essential for large-scale applications. These methods focus on reducing waste generation and using renewable resources, aligning with global efforts to promote sustainable practices in pharmaceutical manufacturing.
The regulatory landscape for new chemical entities like N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine is stringent but well-established. Regulatory agencies require extensive documentation demonstrating the safety and efficacy of new compounds before they can be approved for use in pharmaceutical products. This rigorous process ensures that only compounds meeting high standards are brought to market, protecting both patients and the environment.
Future research directions for this compound include exploring its potential as an antimicrobial agent or a chemotherapy drug. The ability of its structure to interact with bacterial enzymes or cancer cell receptors makes it an attractive candidate for further development. Additionally, computational modeling techniques are being used to predict how this compound might behave in different biological systems, providing valuable insights before costly experimental trials.
In conclusion, N-{2-(methylsulfanyl)phenylmethyl}hydroxylamine (CAS No. 1894553-38-8) is a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for developing new drugs targeting various diseases. As research continues, we can expect further discoveries that will expand its applications and solidify its importance in the field of medicinal chemistry.
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